molecular formula C21H15N3O3S B2384280 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1226446-17-8

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2384280
CAS No.: 1226446-17-8
M. Wt: 389.43
InChI Key: QTSKIXKZOQGBJB-UHFFFAOYSA-N
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Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with the molecular formula C19H17N3OS . It is a derivative of the imidazo[2,1-b][1,3]thiazole class of compounds, which are known for their broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, such as the compound , typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . A resin bound cyclic thiourea can be formed by the treatment of a resin bound diamine with 1,1’-thiocarbonyldiimidazole, and then reacted with a α-haloketone to generate a resin bound isothiourea .


Molecular Structure Analysis

The molecular structure of this compound, as with other imidazo[2,1-b][1,3]thiazole derivatives, is characterized by the presence of an imidazole ring fused with a thiazole ring . The spatial structure of these compounds provides additional opportunities to use them as catalysts in asymmetric synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound are largely dependent on the structure of the starting bromo ketone. When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Scientific Research Applications

Microwave-Assisted Synthesis for Antimicrobial Activity

A study explored the microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, demonstrating significant antibacterial and antifungal activities against various strains. This suggests the compound's potential in developing new antimicrobial agents (J. Raval, B. N. Naik, & K. R. Desai, 2012).

Synthesis and Biological Evaluation of Coumarin Derivatives

Another study focused on the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide compounds and evaluated their biological properties, highlighting the role of such compounds in antimicrobial applications (C. K. Ramaganesh, Y. Bodke, & K. Venkatesh, 2010).

Innovative Synthesis for Microbial Activity

Research on the synthesis of 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives highlighted their potential in combating bacterial and fungal infections, indicating a pathway for developing novel antimicrobial agents (M. S. Mostafa, N. M. El-Salam, & O. Alothman, 2013).

Future Directions

The future directions for research on this compound and other imidazo[2,1-b][1,3]thiazole derivatives could involve further exploration of their pharmaceutical applications, particularly their anticancer properties . Additionally, the development of new synthetic methods for assembling their heterocyclic system and the variety of methods for their functionalization could also be areas of future research .

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-17-11-19(27-18-7-2-1-6-15(17)18)20(26)22-14-5-3-4-13(10-14)16-12-24-8-9-28-21(24)23-16/h1-7,10-12H,8-9H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSKIXKZOQGBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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